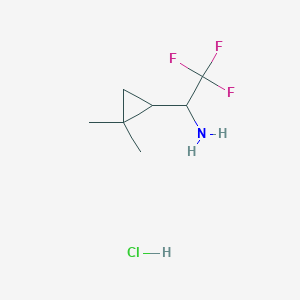
1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is also known as DCTFEA hydrochloride and has a molecular formula of C7H12F3N.HCl.
科学的研究の応用
PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents, including compounds similar to 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-amine hydrochloride, show promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The efficiency of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents, which enhance PFAS capture from municipal water and wastewater. This highlights the potential for developing next-generation sorbents for environmental remediation efforts, emphasizing the need to consider these three factors for improved PFAS control (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Biogenic Amines in Foods
Research into the analysis of biogenic amines in foods reveals the importance of detecting these compounds due to their potential toxicity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed, with amine-functionalized compounds potentially playing a role in the identification and quantification process. This underscores the relevance of amine-functionalized materials in ensuring food safety and public health by allowing for the effective detection of harmful amines in various food products (Önal, 2007).
Synthesis and Structural Analysis
The synthesis and structural properties of novel substituted compounds, such as those involving 2,2,2-trichloroethylidene anilines, demonstrate the versatility of amine hydrochloride derivatives in creating new chemical entities. These compounds are of interest for their potential applications in various fields, including pharmaceuticals and materials science. The detailed spectroscopic and structural analysis of these compounds provides valuable insight into their conformation and reactivity, laying the groundwork for the development of innovative materials and drugs (Issac & Tierney, 1996).
Perfluorinated Compounds Replacement
The search for alternatives to per- and polyfluoroalkyl substances (PFASs) due to their environmental persistence and toxicity has led to the investigation of novel fluoroalkylether compounds. These new compounds, including those similar in structure to 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-amine hydrochloride, are being evaluated for their potential to replace harmful PFASs in industrial and consumer applications. This research is crucial for identifying safer chemicals that can be used without posing significant risks to the environment and human health (Wang et al., 2019).
Adsorption Mechanisms of Environmental Pollutants
Understanding the adsorption behavior and mechanism of perfluorinated compounds on various adsorbents, including amine-functionalized materials, is vital for environmental cleanup efforts. Such research outlines the effectiveness of different adsorbents in capturing harmful environmental pollutants, including PFASs, and offers insights into the interactions driving adsorption processes. The identification of materials with high adsorption capacity for PFASs, such as those containing amine groups, is essential for developing more effective water treatment technologies (Du et al., 2014).
特性
IUPAC Name |
1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-6(2)3-4(6)5(11)7(8,9)10;/h4-5H,3,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDHQNZTXORCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(C(F)(F)F)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B2840396.png)
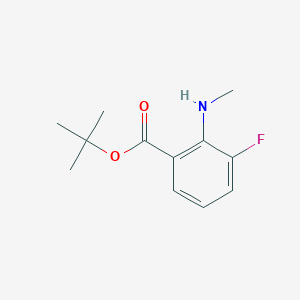
![2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone](/img/structure/B2840399.png)

![(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile](/img/structure/B2840401.png)
![2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2840402.png)
![N-Cyclopentyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2840403.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2840405.png)

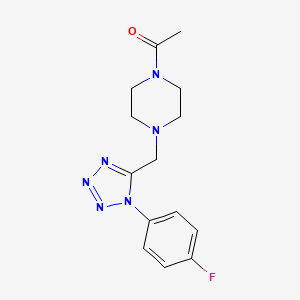
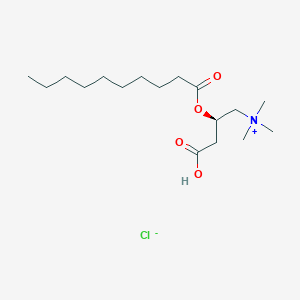
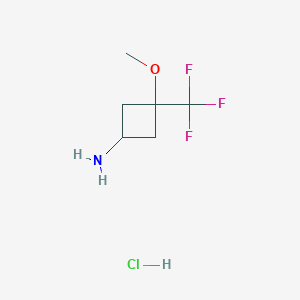

![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylacetamide](/img/structure/B2840418.png)